Dnqx disodium salt

Neuroscience Electrophysiology Cell Biology

DNQX disodium salt (CAS 1312992-24-7) resolves the critical solubility barrier of the parent free acid, delivering 100 mM aqueous solubility for DMSO-free electrophysiology and neuronal culture. • Balanced AMPA/kainate antagonism (IC50: 0.5 µM AMPA, 2.0 µM kainate) - no NMDA glycine site off-target effects, unlike CNQX • ≥98% HPLC purity; solutions stable 3 months at -20°C; powder stable desiccated at RT • Ships ambient temperature. Trusted for brain slice recordings, patch-clamp, and chronic neuronal treatment paradigms.

Molecular Formula C8H2N4Na2O6
Molecular Weight 296.10 g/mol
Cat. No. B607172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnqx disodium salt
SynonymsDNQX Disodium;  DNQX 2Na; 
Molecular FormulaC8H2N4Na2O6
Molecular Weight296.10 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(C(=N2)[O-])[O-].[Na+].[Na+]
InChIInChI=1S/C8H4N4O6.2Na/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7;;/h1-2H,(H,9,13)(H,10,14);;/q;2*+1/p-2
InChIKeyGPSBSOYURFUVKJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DNQX Disodium Salt: A Water-Soluble AMPA/Kainate Antagonist


DNQX (6,7-Dinitroquinoxaline-2,3-dione) disodium salt is a quinoxaline derivative and a competitive antagonist of ionotropic glutamate receptors, specifically targeting the non-NMDA subtypes (AMPA and kainate) [1]. As the disodium salt form (CAS 1312992-24-7), it offers significantly enhanced aqueous solubility compared to the parent DNQX free acid (CAS 2379-57-9), directly addressing a key limitation in its experimental utility . This compound is a cornerstone tool in neuroscience for dissecting the roles of AMPA and kainate receptor-mediated neurotransmission, distinct from NMDA receptor pathways .

Aqueous solubility Enables experiments in water-based buffers without DMSO
AMPA/kainate selectivity Discriminates non-NMDA from NMDA receptor pathways
Disodium salt form Addresses free-acid solubility limitation in research workflows

Why DNQX Disodium Salt Cannot Be Simply Substituted


Substituting DNQX disodium salt with the parent free acid DNQX or other quinoxalinediones like CNQX or NBQX introduces significant experimental variability. The free acid form is practically insoluble in water, requiring DMSO or other organic solvents that may confound sensitive biological assays . Furthermore, among the quinoxalinediones, selectivity profiles for AMPA, kainate, and NMDA receptors differ substantially [1]. For example, NBQX exhibits 30- to 60-fold greater selectivity for AMPA over kainate receptors compared to DNQX, while CNQX can antagonize the NMDA receptor glycine site, an off-target effect not shared by DNQX [2]. Therefore, direct substitution without considering these critical differences in solubility and receptor selectivity can lead to irreproducible or misinterpreted results, making DNQX disodium salt a distinct and non-interchangeable reagent for studies requiring balanced AMPA/kainate antagonism in aqueous environments.

DNQX disodium salt
Typical substitute risk
Soluble in water ≥100 mM
Free-acid form requires DMSO; may introduce solvent artifacts
Balanced AMPA/kainate antagonism
NBQX shows 30–60× AMPA bias; CNQX antagonizes NMDA glycine site
Defined aqueous stability (3 mo, -20°C)
Free-acid DMSO stock stability may differ; DMSO degradation concerns

Quantitative Evidence for DNQX Disodium Salt


Aqueous Solubility Advantage

A primary and quantifiable advantage of DNQX disodium salt over the parent free acid DNQX is its aqueous solubility. The free acid is practically insoluble in water, requiring dissolution in DMSO for most applications, which can introduce solvent artifacts in sensitive assays . In contrast, the disodium salt is soluble in water to at least 100 mM . This high aqueous solubility eliminates the need for DMSO, simplifying experimental workflows and reducing the risk of confounding solvent effects, particularly in electrophysiology and long-term cell culture studies.

Aqueous solubility
Reported
100 mM in water
DNQX free acid: insoluble in water
Eliminates DMSO requirement for aqueous assays
Confirm solubility in target buffer
Neuroscience Electrophysiology Cell Biology Drug Discovery

Receptor Selectivity Profile

The value of DNQX disodium salt lies in its specific selectivity profile among ionotropic glutamate receptors. It is a potent antagonist at both AMPA and kainate receptors while being a much weaker antagonist at NMDA receptors. In rat cortical membranes, the IC50 for inhibiting AMPA binding is 0.50 ± 0.10 µM, and it is approximately five-fold less potent at kainate binding sites (IC50 = 2.0 ± 0.1 µM) [1]. Critically, its potency at NMDA receptors is significantly lower (IC50 ≈ 40 µM), providing a functional selectivity window [2]. This profile distinguishes it from other quinoxalinediones like NBQX, which is 30- to 60-fold more selective for AMPA over kainate, or CNQX, which has off-target activity at the NMDA receptor glycine site [3].

Receptor selectivity
Cross-study comparable
AMPA IC50 0.5 µM; Kainate 2.0 µM
NMDA IC50 ~40 µM (weak)
Supports balanced AMPA/kainate block
Selectivity may shift with assay conditions
Neuropharmacology Receptor Pharmacology Synaptic Transmission Drug Discovery

Comparative Antagonist Potency in Functional Model

In a functional electrophysiology model using Xenopus oocytes expressing chick brain glutamate receptors, the antagonist potencies of DNQX, CNQX, and NBQX were compared. The observed pA2 values (negative logarithm of the antagonist concentration that shifts the agonist dose-response curve by a factor of 2) provide a direct measure of functional antagonism. Against AMPA-induced currents, the pA2 values were 6.58 for DNQX, 6.43 for CNQX, and 6.77 for NBQX [1]. Against kainate-induced currents, the values were 6.42, 6.56, and 7.21, respectively [1]. This demonstrates that DNQX is a potent functional antagonist of both AMPA and kainate receptors, with a slightly higher potency at AMPA receptors compared to CNQX, but less potency than NBQX at both receptor types.

Functional potency
Head-to-head
pA2 AMPA 6.58, KA 6.42
CNQX pA2 AMPA 6.43, KA 6.56; NBQX 6.77, 7.21
Functional antagonism at both receptor types
Relative to CNQX and NBQX in oocyte model
Electrophysiology Receptor Pharmacology Xenopus Oocyte Competitive Antagonism

Solution Stability Parameters

For experimental consistency, defined stability of stock solutions is a key procurement consideration. For DNQX disodium salt, technical data sheets from reputable vendors specify that following reconstitution in water, stock solutions are stable for up to 3 months when aliquoted and stored at -20°C . This contrasts with the free acid form, which is typically dissolved in DMSO and has a recommended solution stability of up to 4 weeks at 4°C or 3 months at -20°C [1]. The defined aqueous stability of the disodium salt allows for more convenient and longer-term use of pre-made stock solutions without the need for repeated freeze-thaw cycles or concerns about DMSO degradation.

Solution stability
Cross-study comparable
3 months at -20°C in water
Free acid: 3 months at -20°C in DMSO
Supports long-term aliquot use
Follow vendor reconstitution guidelines
Reagent Stability Experimental Reproducibility Stock Solution Preparation Neuroscience

Chemical Purity Specification

Commercial sources of DNQX disodium salt specify a high purity of ≥98% (or ≥99%) as determined by HPLC . This high purity standard is consistent across multiple reputable vendors and ensures minimal batch-to-batch variability and reduced risk of off-target effects from contaminants. While this is a baseline expectation for high-quality research reagents, it is a critical specification that supports the reliability and reproducibility of all other comparative data. Users should verify the certificate of analysis (COA) for each batch to confirm this purity level.

Chemical purity
Reported
≥98% (HPLC)
Baseline quality control for reproducibility
Verify batch-specific COA
Analytical Chemistry Quality Control Reagent Purity Neuroscience

Optimal Applications Based on Evidence


Aqueous Electrophysiology and Brain Slice Recordings

The high aqueous solubility (100 mM in water) of DNQX disodium salt makes it the ideal choice for electrophysiological experiments, particularly brain slice recordings and in vitro patch-clamp studies . The ability to prepare concentrated stock solutions in pure water or physiological buffers eliminates the need for DMSO, a solvent known to affect membrane properties and neuronal excitability at even low concentrations. This ensures that observed changes in synaptic transmission are due to AMPA/kainate receptor blockade and not a solvent artifact, a critical advantage over the free acid form which requires DMSO for dissolution .

Isolation of Non-NMDA Receptor Currents

The balanced antagonist profile of DNQX disodium salt (IC50: 0.5 µM for AMPA, 2.0 µM for kainate) makes it the preferred tool for isolating non-NMDA receptor components of synaptic transmission [1]. In experiments where both AMPA and kainate receptor contributions must be blocked to study NMDA receptor-mediated currents, DNQX provides effective and reliable antagonism without the extreme AMPA bias of NBQX or the NMDA receptor-related off-target effects of CNQX [2]. This allows researchers to confidently attribute the remaining synaptic responses to NMDA receptors.

Long-Term DMSO-Free Cell Culture Studies

For experiments involving primary neuronal cultures, stem cell-derived neurons, or other sensitive cell types, even low concentrations of DMSO can induce differentiation, apoptosis, or metabolic changes. DNQX disodium salt's water solubility allows for chronic treatment paradigms without DMSO exposure, maintaining the physiological relevance of the culture system . The defined solution stability of 3 months at -20°C further supports the preparation of large, single-use aliquots for long-term studies, ensuring consistent compound activity throughout the experimental timeline .

Application
Selection Property
Validation Focus
Aqueous electrophysiology
Aqueous solubility ≥100 mM
Buffer compatibility, DMSO artifact avoidance
Non-NMDA current isolation
Balanced AMPA/kainate selectivity
NMDA receptor current isolation in synaptic studies
DMSO-free cell culture studies
Water solubility & defined stability
Long-term culture reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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